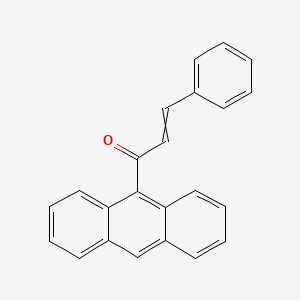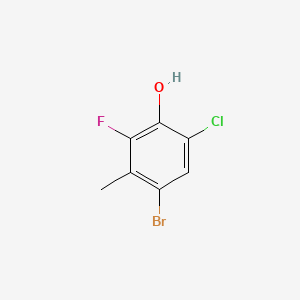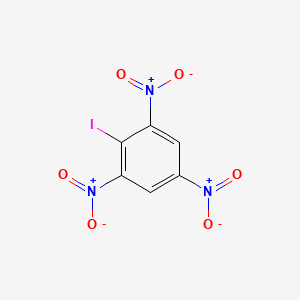![molecular formula C6H7N5S B14014357 7-Methyl-5-methylsulfanyltetrazolo[1,5-a]pyrimidine CAS No. 30152-89-7](/img/structure/B14014357.png)
7-Methyl-5-methylsulfanyltetrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-5-methylsulfanyltetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-methylsulfanyltetrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminotetrazole with aromatic aldehydes and acetylacetone under solvent- and catalyst-free conditions at a temperature of 150–160°C . This reaction proceeds with the formation of the desired tetrazolo[1,5-a]pyrimidine compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-5-methylsulfanyltetrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Mecanismo De Acción
The mechanism of action of 7-Methyl-5-methylsulfanyltetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as kinase enzymes, which play a crucial role in cell signaling and proliferation . The compound’s ability to bind to these enzymes and inhibit their activity is a key factor in its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares a similar core structure but differs in the substitution pattern.
7-Aryl-5-methyl-2-amino[1,2,4]triazolo[1,5-a]pyrimidine: Another related compound with different substituents that affect its chemical and biological properties.
Uniqueness
7-Methyl-5-methylsulfanyltetrazolo[1,5-a]pyrimidine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
30152-89-7 |
|---|---|
Fórmula molecular |
C6H7N5S |
Peso molecular |
181.22 g/mol |
Nombre IUPAC |
7-methyl-5-methylsulfanyltetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H7N5S/c1-4-3-5(12-2)7-6-8-9-10-11(4)6/h3H,1-2H3 |
Clave InChI |
GNUFUKRIKIRYJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=NN=NN12)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4,7-Dioxaspiro[2.5]octan-6-yl)methanol](/img/structure/B14014279.png)

![2-[2-Amino-6-(4-methoxyanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014286.png)


![cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14014306.png)
![N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-chloroacetamide](/img/structure/B14014308.png)
![[3-[(Dimethylamino)methyl]cyclobutyl]methanol](/img/structure/B14014319.png)

![Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]-](/img/structure/B14014329.png)

![Ethyl 3-{4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}propanoate](/img/structure/B14014358.png)

